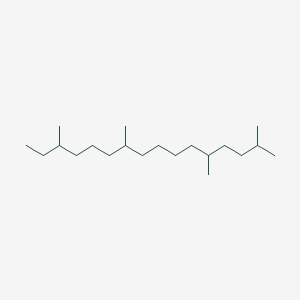
2,5,10,14-Tetramethylhexadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,10,14-Tetramethylhexadecane, also known as phytane, is a branched-chain alkane with the molecular formula C20H42. It is a colorless, odorless liquid at room temperature and is a degradation product of chlorophyll. Phytane is commonly found in marine sediments, crude oils, and the tissues of plants and animals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phytane can be synthesized through the hydrogenation of phytol, a diterpene alcohol derived from chlorophyll. The reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of phytane is not common due to its limited commercial applications. it can be isolated from natural sources such as crude oil and marine sediments through various extraction and purification techniques, including gas chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Phytane undergoes several types of chemical reactions, including:
Oxidation: Phytane can be oxidized to form various oxidation products, including phytanic acid.
Reduction: Reduction reactions are less common due to the saturated nature of phytane.
Substitution: Phytane can undergo substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Substitution: Halogenation reactions often use halogens such as chlorine (Cl2) or bromine (Br2) under UV light or heat
Major Products Formed
Oxidation: Phytanic acid and other oxidation products.
Substitution: Halogenated phytane derivatives
Applications De Recherche Scientifique
Phytane has several scientific research applications, including:
Geochemistry: Used as a biomarker for studying ancient biological activity and environmental conditions.
Environmental Science: Serves as a proxy for past carbon dioxide levels in the atmosphere.
Biochemistry: Studied for its role in the degradation of chlorophyll and its metabolic pathways in various organisms
Mécanisme D'action
Phytane exerts its effects primarily through its role in the degradation of chlorophyll. It is metabolized by various microorganisms, including bacteria and archaea, through pathways that involve the oxidation of phytane to phytanic acid. This process is crucial for understanding the carbon cycle and the metabolic pathways of different organisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pristane (2,6,10,14-Tetramethylpentadecane): Another branched-chain alkane with similar properties and applications.
Squalane (2,6,10,15,19,23-Hexamethyltetracosane): A longer-chain branched alkane used in cosmetics and pharmaceuticals
Uniqueness
Phytane is unique due to its specific role as a degradation product of chlorophyll and its use as a biomarker in geochemical studies. Its structure and properties make it distinct from other similar compounds, such as pristane and squalane .
Propriétés
Numéro CAS |
110823-67-1 |
|---|---|
Formule moléculaire |
C20H42 |
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
2,5,10,14-tetramethylhexadecane |
InChI |
InChI=1S/C20H42/c1-7-18(4)13-10-14-19(5)11-8-9-12-20(6)16-15-17(2)3/h17-20H,7-16H2,1-6H3 |
Clé InChI |
WAGIMOJIUKLFPG-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CCCC(C)CCCCC(C)CCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




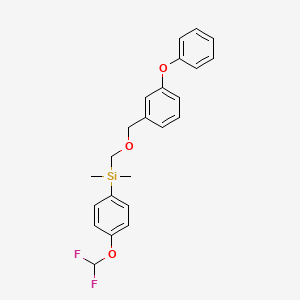
![N-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]pentanamide](/img/structure/B14319135.png)
![2-Amino-7-[(propan-2-yl)oxy]pteridin-4(1H)-one](/img/structure/B14319138.png)
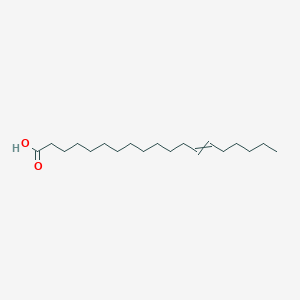


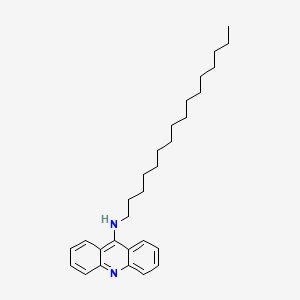
![Methyl [5-(2-chloro-4-nitrobenzoyl)thiophen-2-yl]acetate](/img/structure/B14319181.png)
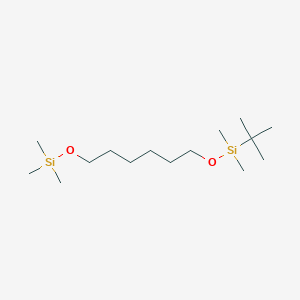
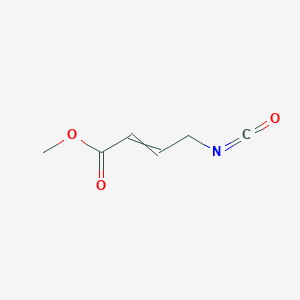
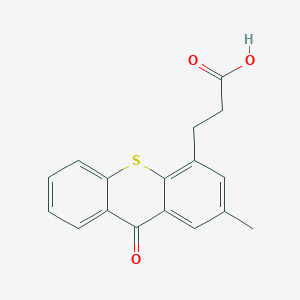
![Bis{2-hydroxy-3-[(prop-2-en-1-yl)oxy]propyl} propanedioate](/img/structure/B14319199.png)
